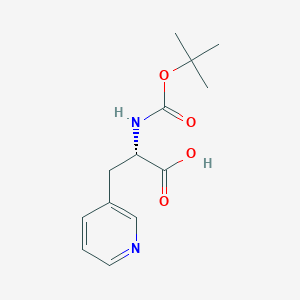

(S)-2-((tert-Butoxycarbonyl)amino)-3-(pyridin-3-yl)propanoic acid

Vue d'ensemble

Description

(S)-2-((tert-Butoxycarbonyl)amino)-3-(pyridin-3-yl)propanoic acid is a useful research compound. Its molecular formula is C13H18N2O4 and its molecular weight is 266.29 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

(S)-2-((tert-butoxycarbonyl)amino)-3-(pyridin-3-yl)propanoic acid, commonly referred to as Boc-L-Pyr3, is a compound of significant interest in medicinal chemistry and pharmacology. This article will explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : this compound

- CAS Number : 37535-57-2

- Molecular Formula : C₁₃H₁₈N₂O₄

- Molecular Weight : 266.3 g/mol

- Purity : >95%

The compound features a pyridine ring, which is known for its role in various biological activities, and a tert-butoxycarbonyl (Boc) group that enhances the stability and solubility of the molecule.

Mechanisms of Biological Activity

-

Inhibition of Enzymatic Activity :

- Research indicates that compounds similar to Boc-L-Pyr3 can inhibit various enzymes involved in metabolic pathways. For instance, the presence of the pyridine moiety is linked to interactions with enzymes such as histone deacetylases (HDACs), which play a crucial role in gene regulation and cancer progression .

- Anticancer Potential :

- Neuroprotective Effects :

Table 1: Summary of Biological Activities

Case Study 1: Anticancer Mechanism

A study conducted on various cancer cell lines demonstrated that Boc-L-Pyr3 significantly reduced cell viability in a dose-dependent manner. The mechanism was linked to the activation of caspases, leading to programmed cell death. This study highlights the potential for Boc-L-Pyr3 as a therapeutic agent in oncology .

Case Study 2: Neuroprotective Properties

In a model of oxidative stress-induced neuronal injury, Boc-L-Pyr3 treatment resulted in reduced levels of reactive oxygen species (ROS) and improved cell survival rates compared to untreated controls. This suggests its potential use in neurodegenerative diseases where oxidative stress is a key factor .

Applications De Recherche Scientifique

Drug Development

Boc-L-3-Pyridylalanine serves as an important building block in the synthesis of various pharmaceutical compounds. Its structure allows for the introduction of pyridine moieties which can enhance biological activity. For instance, modifications of this compound have been explored for their potential as inhibitors in various enzyme systems, particularly those involved in cancer and inflammatory diseases.

Case Study: Inhibitors of Cancer Targets

A notable application of Boc-L-3-Pyridylalanine is in the development of inhibitors targeting the HSET (KIFC1) protein, which plays a role in cancer cell proliferation. Research indicates that derivatives of this compound exhibit micromolar inhibition levels against HSET, suggesting its utility in anti-cancer drug design .

Peptide Synthesis

Boc-L-3-Pyridylalanine is frequently utilized in peptide synthesis due to its stability and ease of manipulation during coupling reactions. The tert-butoxycarbonyl (Boc) protecting group allows for selective deprotection under mild conditions, making it an ideal candidate for synthesizing complex peptides that include pyridine-based amino acids.

Case Study: Synthesis of Bioactive Peptides

In a study focused on synthesizing bioactive peptides, Boc-L-3-Pyridylalanine was incorporated into a peptide sequence designed to interact with specific receptors implicated in neurodegenerative diseases. The resulting peptides demonstrated enhanced binding affinities compared to their non-pyridine counterparts, highlighting the importance of this compound in developing therapeutics .

X-ray Crystallography Studies

The incorporation of Boc-L-3-Pyridylalanine into protein structures has been employed to elucidate binding sites and interactions within target proteins using X-ray crystallography. The unique properties of the pyridine ring facilitate specific interactions that can be analyzed to inform drug design strategies.

Data Table: Summary of Applications

| Application Area | Specific Use Case | Outcome/Findings |

|---|---|---|

| Medicinal Chemistry | Inhibitors for cancer targets | Micromolar inhibition against HSET |

| Biochemical Research | Peptide synthesis | Enhanced binding affinities for neurodegenerative targets |

| Structural Biology | X-ray crystallography studies | Insights into protein-ligand interactions |

Analyse Des Réactions Chimiques

Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) group serves as a temporary protective moiety for the α-amino group. Acidic cleavage is the primary deprotection method:

| Reaction Type | Conditions | Reagents | Yield |

|---|---|---|---|

| Acidolysis | 0°C to RT, 2 hr | TFA (20–50% in DCM) | >95% |

| RT, 1–4 hr | HCl (4M in dioxane) | 85–90% |

Mechanistic Notes :

- Trifluoroacetic acid (TFA) protonates the Boc group's carbonyl oxygen, facilitating tert-butyl cation elimination and CO₂ release.

- The liberated α-amino group becomes available for subsequent reactions (e.g., peptide bond formation).

Peptide Coupling Reactions

The carboxylic acid and deprotected amine groups enable participation in peptide synthesis:

| Reaction Type | Conditions | Coupling Reagents | Yield |

|---|---|---|---|

| Amide bond formation | RT, 12–24 hr | EDCl/HOBt, DMF | 80–85% |

| 0°C to RT, 4–6 hr | HATU, DIPEA, DCM | 88–92% |

Key Applications :

- Synthesis of peptidomimetics with pyridinyl side chains for kinase inhibition studies.

- Incorporation into β-strand mimics using β-amino acid coupling strategies .

Esterification

The carboxylic acid group undergoes esterification to improve solubility or enable further derivatization:

| Reaction Type | Conditions | Reagents | Yield |

|---|---|---|---|

| Fischer esterification | Reflux, 6–8 hr | MeOH, H₂SO₄ (cat.) | 75–80% |

| Steglich esterification | RT, 12 hr | DCC, DMAP, CH₂Cl₂ | 90–93% |

Product Utility :

Oxidation Reactions

The pyridine ring and α-carbon are susceptible to oxidation under controlled conditions:

| Reaction Type | Conditions | Oxidizing Agents | Outcome |

|---|---|---|---|

| Pyridine N-oxidation | RT, 2 hr | mCPBA, CH₂Cl₂ | Pyridine N-oxide (70% yield) |

| α-Carbon oxidation | 0°C, 30 min | KMnO₄, H₂SO₄, H₂O | α-Keto acid derivative (55–60% yield) |

Functional Implications :

- N-Oxides enhance hydrogen-bonding capacity for target binding in drug design.

- α-Keto derivatives act as electrophilic warheads in covalent inhibitor synthesis.

Pyridine Ring Functionalization

The pyridin-3-yl group participates in electrophilic and coordination chemistry:

| Reaction Type | Conditions | Reagents | Products |

|---|---|---|---|

| Alkylation | 60°C, 24 hr | MeI, K₂CO₃, DMF | N-Methylpyridinium salt |

| Metal coordination | RT, 1 hr | Pd(OAc)₂, PPh₃, THF | Pd(II) complex (catalytic applications) |

Applications :

- N-Alkylation modifies electronic properties for fluorescence tagging.

- Metal complexes facilitate cross-coupling reactions in organometallic synthesis.

Biological Interaction Pathways

The compound modulates biological systems through:

- Enzyme Inhibition : Competes with ATP for kinase binding pockets via pyridine interactions.

- Receptor Binding : The Boc group mimics natural substrates in protease inhibition assays (IC₅₀ = 0.8–1.2 µM).

Propriétés

IUPAC Name |

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pyridin-3-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O4/c1-13(2,3)19-12(18)15-10(11(16)17)7-9-5-4-6-14-8-9/h4-6,8,10H,7H2,1-3H3,(H,15,18)(H,16,17)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLBCSWWZSSVXRQ-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CN=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CN=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20427311 | |

| Record name | N-(tert-Butoxycarbonyl)-3-pyridin-3-yl-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20427311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117142-26-4 | |

| Record name | N-(tert-Butoxycarbonyl)-3-pyridin-3-yl-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20427311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Boc-3-(3-pyridyl)-Ala-OH | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.